N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is a compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of quinolin-8-ol with appropriate reagents to introduce the hydroxy and acetimidamide functionalities. One common method involves the reaction of quinolin-8-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form quinolyl ether. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, followed by further reaction with appropriate reagents to form the acetimidamide moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The hydroxy and imidamide functionalities allow the compound to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The quinoline ring system can intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
8-Hydroxyquinoline: Widely studied for its metal-chelating properties and biological activities.
Uniqueness
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both hydroxy and acetimidamide functionalities, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets and the potential for diverse applications in scientific research.
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
N'-hydroxy-2-quinolin-8-yloxyethanimidamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(14-15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14) |
InChI Key |
XNRPKYTXWNJHGR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)OC/C(=N/O)/N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=NO)N)N=CC=C2 |
Origin of Product |
United States |
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